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Compound of Interest

Compound Name: SR3335

Cat. No.: B1682619

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SR3335 with other molecules used to
modulate Retinoic Acid Receptor-Related Orphan Receptor Alpha (RORa). The data presented
here, supported by detailed experimental protocols, is intended to assist researchers in
validating the selectivity of SR3335 for their studies.

Executive Summary

SR3335 is a synthetic ligand identified as a selective inverse agonist of RORa.[1][2][3]
Experimental data demonstrates its high selectivity for RORa over other ROR isoforms (ROR[3
and RORYy) and a broad panel of other nuclear receptors. This selectivity profile makes SR3335
a valuable chemical tool for elucidating the physiological and pathological roles of RORa. In
contrast, other widely used ROR modulators, such as T0901317 and SR1078, exhibit activity
across multiple ROR isoforms, highlighting the superior selectivity of SR3335 for RORa-
specific investigations.

Comparative Selectivity and Potency

The following table summarizes the binding affinity (Ki) and functional activity (IC50/EC50) of
SR3335 and alternative compounds against RORa and other relevant nuclear receptors.
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Compound

Target

IC50/EC50
(nM)

Action Ki (nM)

Selectivity
Notes

SR3335

RORa

Inverse 480 (IC50)[1]
220[1][2](4]

Agonist [21[4]

Highly
selective for
RORa. Does
not compete
well for
binding to
RORYy and
shows no
activity on
RORB.[1][2]
Also inactive
against a
panel of other
human
nuclear

receptors.[2]

RORB

Not Active Not Active

RORy

Poor binding No effect

T0901317

RORa

Inverse
. 132[5][6][7] -
Agonist

Dual RORaly
inverse
agonist. Also
a potent LXR
agonist.[5][6]
[8]

RORy

Inverse

Agonist

S1[5][6][7] -

LXRa

Agonist

- 20 (EC50)[6]

SR1078

RORa

Agonist - -

Dual RORaly
agonist.[6][8]
[9] Does not
exhibit affinity
for FXR,
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LXRa, and
LXRp.

RORYy Agonist

Experimental Protocols

Detailed methodologies for key experiments used to validate the selectivity of SR3335 are
provided below.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled
ligand for binding to the ligand-binding domain (LBD) of a nuclear receptor.

Objective: To determine the binding affinity (Ki) of SR3335 for RORa.
Materials:

e Purified RORa LBD

» Radiolabeled ligand (e.g., [3H]25-hydroxycholesterol)

e Unlabeled SR3335

e Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgCI2, 0.1 mM EDTA, pH 7.4)
o 96-well filter plates

 Scintillation fluid

» Microplate scintillation counter

Protocol:

e Prepare a dilution series of unlabeled SR3335 in assay buffer.

» In a 96-well plate, combine the purified RORa LBD, a fixed concentration of the radiolabeled
ligand, and varying concentrations of unlabeled SR3335.
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 Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach
binding equilibrium (e.g., 60 minutes).

o Terminate the binding reaction by rapid filtration through the 96-well filter plates to separate
bound from free radioligand.

» Wash the filters with ice-cold wash buffer to remove non-specific binding.
o Dry the filters and add scintillation fluid to each well.

e Quantify the amount of bound radioligand by measuring radioactivity using a microplate
scintillation counter.

e The Ki value is calculated from the IC50 value (the concentration of SR3335 that displaces
50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

Co-transfection Luciferase Reporter Assay

This cell-based assay measures the functional activity of a compound by quantifying its effect
on the transcriptional activity of a nuclear receptor.

Objective: To determine the functional potency (IC50) of SR3335 as a RORa inverse agonist.
Materials:
o HEK293T cells (or other suitable cell line)

» Expression plasmid for a Gal4 DNA-binding domain (DBD) fused to the RORa LBD (Gal4-
RORa0-LBD)

» Luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS)
o Transfection reagent (e.g., Lipofectamine)

e Cell culture medium

e SR3335

e Luciferase assay reagent
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e Luminometer
Protocol:
o Seed HEK293T cells in a 96-well plate.

o Co-transfect the cells with the Gal4-RORa-LBD expression plasmid and the UAS-luciferase
reporter plasmid using a suitable transfection reagent.

» After an incubation period (e.g., 24 hours) to allow for plasmid expression, treat the cells with
a dilution series of SR3335.

 Incubate the cells with the compound for a specified duration (e.g., 20-24 hours).
» Lyse the cells and add the luciferase assay reagent to the cell lysate.
o Measure the luciferase activity (luminescence) using a luminometer.

e The IC50 value, representing the concentration of SR3335 that causes 50% inhibition of the
constitutive RORa transcriptional activity, is determined by plotting the luciferase activity
against the log of the compound concentration.

Visualized Data and Pathways
Experimental Workflow for Selectivity Validation
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Caption: Workflow for validating compound selectivity.

RORa Signaling Pathway
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Caption: Simplified RORa signaling pathway.

Logical Comparison of ROR Modulators
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Caption: Selectivity comparison of ROR modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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